N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide
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Overview
Description
N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzylidene moiety, which is further linked to a nicotinohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Benzyloxy)-2-hydroxybenzylidene)nicotinohydrazide
- N’-(4-(Benzyloxy)-3-hydroxybenzylidene)nicotinohydrazide
- N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide
Uniqueness
N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-20-12-17(13-23-24-21(25)18-8-5-11-22-14-18)9-10-19(20)27-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,25)/b23-13+ |
InChI Key |
UVAOOHDBPZVRQW-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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